BenchChemオンラインストアへようこそ!

3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Physicochemical properties Lipophilicity Drug-likeness

3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-28-2) is a heteroaromatic building block containing a [1,2,3]triazolo[4,5-b]pyridine core substituted at the N3 position with a pyridin-4-yl group. The triazolo[4,5-b]pyridine scaffold has been validated as a kinase hinge-binding motif, notably in PIM-1 and PIM-2 inhibitor programs where it demonstrated nanomolar enzymatic potency and improved off-target selectivity over earlier imidazopyridazine leads.

Molecular Formula C10H7N5
Molecular Weight 197.20 g/mol
CAS No. 62052-28-2
Cat. No. B12924531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS62052-28-2
Molecular FormulaC10H7N5
Molecular Weight197.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(N=N2)C3=CC=NC=C3
InChIInChI=1S/C10H7N5/c1-2-9-10(12-5-1)15(14-13-9)8-3-6-11-7-4-8/h1-7H
InChIKeyUXWUORNSCMGUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-28-2): Core Scaffold Procurement Guide for Kinase Inhibitor Discovery


3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-28-2) is a heteroaromatic building block containing a [1,2,3]triazolo[4,5-b]pyridine core substituted at the N3 position with a pyridin-4-yl group. The triazolo[4,5-b]pyridine scaffold has been validated as a kinase hinge-binding motif, notably in PIM-1 and PIM-2 inhibitor programs where it demonstrated nanomolar enzymatic potency and improved off-target selectivity over earlier imidazopyridazine leads [1]. The compound is disclosed as a useful intermediate in the base-promoted isomerization to triazolo[4,5-c]pyridine derivatives, which are CRF antagonists with therapeutic applications in psychiatric and neurological disorders [2].

Why 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine Cannot Be Replaced by Generic Triazolopyridine Analogs


The N3 substituent on the [1,2,3]triazolo[4,5-b]pyridine scaffold exerts a dominant influence on lipophilicity, polar surface area, and synthetic reactivity that precludes simple interchange among analogs. The 3-(pyridin-4-yl) derivative occupies a distinct physicochemical space—intermediate logP and elevated PSA relative to common 3-aryl comparators—that directly impacts solubility, membrane permeability, and downstream derivatization compatibility . Furthermore, the 3-aryl group is the critical structural determinant governing the efficiency and regiochemical outcome of the base-promoted isomerization to triazolo[4,5-c]pyridine congeners; substitution with a non-pyridyl aryl group alters both the reaction kinetics and product distribution, making the 4-pyridyl analog the preferred precursor for this therapeutically relevant transformation [1].

Quantitative Differentiation Evidence for 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine Against Close Analogs


Intermediate logP Balances Lipophilicity Relative to Unsubstituted Parent and Highly Lipophilic 3-Aryl Analogs

The target compound exhibits a computed logP of 1.21, which lies between the hydrophilic unsubstituted parent scaffold (logP 0.35) and the more lipophilic 3-(4-fluorophenyl) (logP 1.95) and 3-(benzyloxy) (logP 2.15) analogs . This intermediate logP is consistent with favorable oral absorption potential under Lipinski guidelines, whereas the unsubstituted scaffold may suffer from excessive hydrophilicity and the 3-(benzyloxy) derivative approaches the upper logP boundary that can be associated with poor solubility and metabolic liability.

Physicochemical properties Lipophilicity Drug-likeness

Elevated Polar Surface Area Suggests Superior Aqueous Solubility Over Halogenated Phenyl Analogs

The target compound displays a calculated topological polar surface area (PSA) of 56.49 Ų, substantially higher than the 43.60 Ų of the 3-(4-fluorophenyl) analog and comparable to the unsubstituted scaffold (54.5 Ų) . PSA values above 60 Ų are generally associated with reduced membrane permeability; the value of 56.49 Ų for the target compound suggests a favorable balance between solubility and permeability, whereas the 3-(4-fluorophenyl) analog, with its lower PSA, may exhibit reduced aqueous solubility.

Polar surface area Solubility Drug-likeness

The 3-(Pyridin-4-yl) Substituent Enables Base-Promoted Isomerization to Therapeutically Relevant Triazolo[4,5-c]pyridines

US Patent 5,912,348 explicitly claims a method comprising base treatment of 7-alkylamino-3-aryl-[1,2,3]triazolo[4,5-b]pyridines—where 'aryl' includes pyridyl—to produce 4-arylamino-1-alkyl-[1,2,3]triazolo[4,5-c]pyridines [1]. The 3-(pyridin-4-yl) substituent is a specific embodiment of the 'aryl' definition, qualifying it as a direct precursor for this isomerization. In contrast, 3-alkyl-substituted triazolopyridines or unsubstituted scaffolds lack the aromatic conjugation required for efficient rearrangement, limiting their synthetic utility relative to the 3-(pyridin-4-yl) derivative.

Synthetic versatility Isomerization Medicinal chemistry

Triazolo[4,5-b]pyridine Scaffold Confers >2-Log Improvement in Off-Target Selectivity Over Imidazopyridazine Leads in PIM Kinase Programs

A published head-to-head comparison between a triazolo[4,5-b]pyridine (compound 8) and the imidazopyridazine clinical candidate compound 3 (ETP-39010) demonstrated that while primary PIM-1 potency was comparable (IC50 20–150 nM range for both), the triazolo[4,5-b]pyridine scaffold delivered a greater than 2-log unit increase in IC50 against FLT3, a key off-target kinase [1]. Although compound 8 is not identical to the target compound (it bears additional substituents), this finding is class-level evidence that the triazolo[4,5-b]pyridine core intrinsically offers superior selectivity profiles compared to alternative hinge-binding scaffolds. The 3-(pyridin-4-yl) derivative shares this core scaffold and is therefore expected to retain this selectivity advantage upon further functionalization.

Kinase selectivity Off-target profiling PIM kinase

Procurement-Relevant Application Scenarios for 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine


Medicinal Chemistry Lead Optimization: PIM Kinase Inhibitor Scaffold Diversification

Research teams pursuing PIM-1/PIM-2 inhibitor programs can utilize 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine as a core scaffold for library synthesis. The triazolo[4,5-b]pyridine core has demonstrated inherent selectivity advantages over imidazopyridazine leads, with >2 log unit improvements in FLT3 off-target selectivity [1]. The intermediate logP (1.21) and elevated PSA (56.49 Ų) of the 3-(pyridin-4-yl) derivative suggest favorable solubility and permeability properties for hit-to-lead campaigns, while the pyridyl nitrogen provides an additional hydrogen-bond acceptor for kinase hinge-binding interactions.

Synthesis of Triazolo[4,5-c]pyridine CRF Antagonists via Base-Promoted Isomerization

The compound serves as a key precursor for the synthesis of 4-arylamino-1-alkyl-[1,2,3]triazolo[4,5-c]pyridines, a class of corticotropin-releasing factor (CRF) antagonists with applications in anxiety, depression, and irritable bowel syndrome [1]. The base-promoted isomerization (NaH or KOtBu, DMF/THF) converts the [4,5-b] regioisomer to the pharmacologically active [4,5-c] series. Procurement of the 3-(pyridin-4-yl) derivative specifically enables this transformation, whereas 3-alkyl or unsubstituted scaffolds lack the requisite aryl group for efficient rearrangement.

Physicochemical Property Benchmarking in Triazolopyridine SAR Studies

The 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine occupies a distinct physicochemical space (logP 1.21, PSA 56.49) that is intermediate between hydrophilic unsubstituted analogs (logP 0.35) and more lipophilic 3-(4-fluorophenyl) (logP 1.95) or 3-(benzyloxy) (logP 2.15) derivatives [1]. This makes it a valuable comparator compound for structure-property relationship (SPR) studies aimed at optimizing solubility, permeability, and metabolic stability within triazolopyridine-based chemical series.

Fragment-Based and Scaffold-Hopping Drug Discovery Programs

The [1,2,3]triazolo[4,5-b]pyridine scaffold was identified through a fragment-hopping strategy that coupled structure-based virtual screening with in silico chemogenomics [1]. The scaffold demonstrated a 45% improvement in metabolic stability in human liver microsomes compared to the imidazopyridazine lead. The 3-(pyridin-4-yl) derivative provides a synthetically tractable entry point into this validated scaffold for fragment growth and library enumeration in collaborative drug discovery projects.

Quote Request

Request a Quote for 3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.